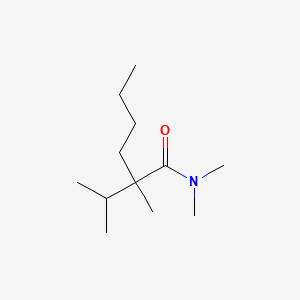

2-Isopropyl-N,N,2-trimethylhexanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51115-72-1 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N,2-trimethyl-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C12H25NO/c1-7-8-9-12(4,10(2)3)11(14)13(5)6/h10H,7-9H2,1-6H3 |

InChI Key |

RNTPPLUFUHIOOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(C)C)C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl N,n,2 Trimethylhexanamide and Analogues

Classical Amide Bond Formation Strategies Relevant to 2-Isopropyl-N,N,2-trimethylhexanamide

Traditional methods for amide synthesis rely on the activation of a carboxylic acid to increase its electrophilicity, enabling it to react with an amine. While effective, these strategies often generate stoichiometric byproducts that can be difficult to remove. scilit.com

Acyl Halide-Amine Condensation Routes

One of the most established methods for preparing amides involves the reaction of an amine with a highly reactive acyl halide, typically an acyl chloride. iitk.ac.in In the context of synthesizing this compound, this would involve the condensation of 2-isopropyl-2-methylhexanoyl chloride with dimethylamine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the amide bond. A significant drawback of this method is the production of one equivalent of hydrogen chloride (HCl) gas. organic-chemistry.org This acidic byproduct will react with the basic amine starting material to form an unreactive ammonium (B1175870) salt, effectively halting the reaction.

To overcome this, two main approaches are used:

Use of Excess Amine: A second equivalent of the amine is added to act as a sacrificial base, neutralizing the HCl produced.

Schotten-Baumann Conditions: An inexpensive base, such as aqueous sodium hydroxide (B78521) or pyridine, is added to the reaction mixture to neutralize the acid as it forms. organic-chemistry.orgbyjus.com This approach, known as the Schotten-Baumann reaction, is widely used for its efficiency and reliability in driving the reaction to completion. vedantu.comwebsite-files.com

| Feature | Acyl Halide-Amine Condensation |

| Carboxylic Acid Derivative | Acyl Chloride (e.g., 2-isopropyl-2-methylhexanoyl chloride) |

| Amine | Secondary Amine (e.g., Dimethylamine) |

| Key Advantage | High reactivity of the acyl chloride. |

| Key Disadvantage | Generates stoichiometric HCl byproduct. |

| Common Conditions | Schotten-Baumann (use of an external base like NaOH or pyridine). byjus.com |

| Byproduct | Amine hydrochloride salt or, under Schotten-Baumann conditions, NaCl and water. |

Anhydride-Amine Coupling Approaches

A related classical strategy employs a carboxylic acid anhydride (B1165640) as the acylating agent. For the target molecule, this would involve reacting 2-isopropyl-2-methylhexanoic anhydride with dimethylamine. Acid anhydrides are generally less reactive than their corresponding acyl chlorides, meaning the reaction often requires heating to proceed at a practical rate. website-files.com

The mechanism is analogous to the acyl chloride route, with the key difference being the nature of the leaving group. Instead of a chloride ion, a carboxylate ion is expelled. This carboxylate then acts as a base to deprotonate the intermediate, producing the final amide and one equivalent of a carboxylic acid byproduct. nih.gov

Similar to the acyl halide method, the acidic carboxylic acid byproduct will react with the amine starting material. Therefore, an excess of the amine or the addition of another base is typically required to ensure high conversion to the desired amide product.

| Feature | Anhydride-Amine Coupling |

| Carboxylic Acid Derivative | Carboxylic Anhydride (e.g., 2-isopropyl-2-methylhexanoic anhydride) |

| Amine | Secondary Amine (e.g., Dimethylamine) |

| Key Advantage | Milder reaction compared to acyl chlorides; avoids generating corrosive HCl. |

| Key Disadvantage | Less reactive than acyl chlorides; requires heat; generates a carboxylic acid byproduct. |

| Byproduct | Carboxylic acid, which forms a carboxylate salt with the amine. |

Modern and Sustainable Synthetic Approaches to N,N-Dialkylhexanamides

In response to the inefficiencies of classical methods, significant research has focused on developing catalytic approaches that are more atom-economical and environmentally benign. scilit.comresearchgate.net

Direct Amidation from Carboxylic Acids using Catalytic Systems

The most sustainable approach to amide bond formation is the direct condensation of a carboxylic acid with an amine, which ideally produces only water as a byproduct. catalyticamidation.info However, simply heating a carboxylic acid and an amine together often leads to the formation of a thermally stable and unreactive ammonium carboxylate salt. nih.gov Catalysis is therefore crucial to facilitate this transformation under milder conditions.

Boron-based catalysts, particularly boronic acids, have emerged as highly effective promoters for direct amidation. rsc.org The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form an (acyloxy)boron intermediate. This intermediate is more electrophilic than the free carboxylic acid, activating it for nucleophilic attack by the amine. rsc.org The removal of water, often by azeotropic reflux or the use of molecular sieves, is critical to drive the reaction equilibrium toward the amide product. rsc.org

For sterically hindered substrates, such as the α,α-disubstituted 2-isopropyl-2-methylhexanoic acid, catalyst design is paramount. Research has shown that electron-deficient arylboronic acids exhibit enhanced catalytic activity. rsc.org Cooperative catalytic systems, for instance using an arylboronic acid with an additive like 2-dimethylaminopyridine (B146746) N-oxide (DMAPO), have been shown to be effective for the amidation of sterically hindered carboxylic acids. rsc.org

| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Outcome |

| Arylboronic Acid | Sterically hindered carboxylic acids | Various amines | Toluene, azeotropic reflux | Good to high yields, though harsh conditions may be needed. rsc.org |

| Arylboronic Acid / DMAPO | Arenecarboxylic acids | Sterically hindered amines | Toluene, azeotropic reflux | Effective for less reactive substrates where single catalyst is poor. rsc.org |

| Alkylboronic Acids | α-hydroxycarboxylic acids | Various amines | Toluene, reflux | More active than arylboronic acids for specific substrate classes. rsc.org |

Dehydrogenative Coupling Reactions for Amide Formation

Dehydrogenative coupling represents a highly atom-economical strategy for C-N bond formation, liberating only gaseous hydrogen as a byproduct. One of the most powerful implementations of this concept is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or iridium complexes. nih.gov

This approach allows for the direct synthesis of amides from alcohols and amines. dtu.dk For a compound like this compound, the synthesis could start from 2-isopropyl-2-methylhexan-1-ol and dimethylamine. The catalytic cycle typically involves:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to the corresponding aldehyde.

The aldehyde reacts with the amine to form a hemiaminal or enamine intermediate.

A second dehydrogenation step occurs to form an acyl iminium species or related intermediate.

The catalyst returns the "borrowed" hydrogen to an intermediate species, or water attacks the activated intermediate, ultimately yielding the final amide product and liberating H₂.

Recent advancements have led to the development of ruthenium-catalyzed dehydrogenative amidation that proceeds under mild conditions, such as refluxing in diethyl ether, to produce a wide variety of amides in high yields. thieme-connect.com This method avoids pre-activation of the carboxylic acid and utilizes readily available alcohol starting materials, marking a significant step forward in sustainable amide synthesis. dtu.dk

Catalyst Development for Enhanced Reaction Efficiency

The advancement of modern amide synthesis is intrinsically linked to the development of more efficient and versatile catalysts. The primary goals are to lower reaction temperatures, reduce catalyst loadings, broaden the range of compatible substrates, and improve functional group tolerance. nju.edu.cncatalyticamidation.info

In the field of direct amidation, significant effort has been dedicated to understanding the catalytic role of boron. Mechanistic studies have revealed that the process is more complex than the simple activation of a carboxylic acid by a single catalyst molecule. Evidence suggests that dimeric or bridged B-O-B motifs may be involved, where the catalyst assembly activates the carboxylic acid while also coordinating the amine for delivery to the carbonyl group. nih.gov This deeper mechanistic understanding is crucial for the rational design of new catalysts. For example, modifying the electronic properties and steric profile of arylboronic acids has led to catalysts that are active at ambient temperatures. rsc.org

For dehydrogenative coupling, catalyst development focuses on creating robust metal complexes, often featuring pincer-type or N-heterocyclic carbene (NHC) ligands, that can efficiently mediate the multiple steps of the borrowing hydrogen cycle. nih.govnih.gov The design of these ligands is critical for stabilizing the various metal intermediates and facilitating the key oxidation, condensation, and reduction steps. The ongoing development of these catalytic systems promises to make sustainable amide synthesis increasingly practical for both academic and industrial applications. catalyticamidation.info

Chemo- and Regioselectivity in the Preparation of Highly Substituted Amides

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. nih.gov However, when both reactants are sterically demanding, as is the case in the synthesis of this compound, conventional methods often fail or provide low yields. nih.govchimia.ch The primary challenge lies in overcoming the steric repulsion between the bulky groups attached to both the carboxylic acid and the amine.

Several modern synthetic methods have been developed to address the formation of sterically hindered amides. One effective approach involves the addition of Grignard reagents to isocyanates. chimia.ch This method has proven successful for the synthesis of exceptionally hindered amides, demonstrating that even bulky Grignard reagents can add to sterically demanding isocyanates in high yields. chimia.ch The reaction is typically straightforward, involving the addition of a Grignar solution to an isocyanate solution in an ethereal solvent. chimia.ch

Another powerful technique is rhodium-catalyzed oxidative amidation. This method allows for the synthesis of amides with a quaternary carbon at the α-position from sterically hindered aldehydes and alcohols. acs.org The reaction accommodates a variety of amine nucleophiles, including both aliphatic and aromatic amines, and generally provides good to excellent yields of the corresponding amides. acs.org

Furthermore, the choice of coupling reagent is critical in overcoming steric hindrance. While standard peptide coupling reagents may be ineffective, more potent reagents have been developed. For instance, the in situ formation of acyl fluorides using reagents like BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) at elevated temperatures has been shown to be efficient for coupling sterically hindered substrates and electron-deficient amines where other methods have failed. rsc.org

The inherent stability of the amide bond also presents a challenge for its selective transformation. nih.gov However, recent advances have demonstrated chemodivergent transformations of amides using pro-nucleophiles like 1,1-diborylalkanes, which can lead to the selective formation of various functionalized products. nih.gov

The table below summarizes various synthetic approaches and their applicability to the formation of highly substituted amides.

| Method | Reactants | Key Features | Applicability to Hindered Amides | Reference(s) |

| Grignard Reagent Addition | Isocyanate and Grignard Reagent | Robust and high-yielding for hindered systems. | High | nih.govchimia.ch |

| Rhodium-Catalyzed Oxidative Amidation | Aldehyde/Alcohol and Amine | Forms amides with α-quaternary centers. | High | acs.org |

| Acyl Fluoride-Based Coupling | Carboxylic Acid and Amine with BTFFH | Effective for hindered and electron-deficient substrates. | High | rsc.org |

| Standard Amide Coupling | Carboxylic Acid and Amine with DCC, EDC, etc. | Often fails with sterically demanding substrates. | Low |

Optimization of Reaction Conditions and Isolation Procedures for this compound

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Given the steric hindrance of the target molecule, a systematic approach to optimizing conditions is crucial. This typically involves screening various solvents, temperatures, reaction times, and reagent stoichiometries.

For a hypothetical synthesis of this compound via the coupling of 2,2-dimethyl-3-isopropylbutanoic acid and N,N-dimethylamine, one could explore the use of a potent coupling agent like BTFFH. rsc.org An optimization study might investigate the following parameters:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Aprotic solvents such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common choices for amide coupling reactions. chimia.chrsc.org

Temperature: While many amide couplings are performed at room temperature, sterically hindered reactions often require elevated temperatures to overcome the activation energy barrier. rsc.org A temperature screen from room temperature up to the boiling point of the solvent would be necessary.

Reagent Stoichiometry: The molar ratio of the carboxylic acid, amine, coupling reagent, and any added base (e.g., diisopropylethylamine - DIPEA) needs to be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions. rsc.org

Reaction Time: The reaction progress should be monitored over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction duration.

The table below illustrates a potential optimization matrix for the synthesis of this compound.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1 | BTFFH/DIPEA | CH2Cl2 | 25 | 24 | Low | rsc.org |

| 2 | BTFFH/DIPEA | CH2Cl2 | 80 | 12 | Moderate | rsc.org |

| 3 | BTFFH/DIPEA | CH2Cl2 | 80 | 24 | High | rsc.org |

| 4 | HATU/DIPEA | DMF | 25 | 24 | Low | |

| 5 | HATU/DIPEA | DMF | 60 | 24 | Moderate |

Once the reaction is complete, a suitable workup and purification procedure are essential for isolating the target compound. A typical aqueous workup would be employed to remove water-soluble byproducts and unreacted reagents. Due to the likely non-polar nature of this compound, extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane would follow.

Mechanistic Investigations into the Reactivity of 2 Isopropyl N,n,2 Trimethylhexanamide

Fundamental Reaction Pathways and Transformations of Tertiary Amides

Tertiary amides, including 2-Isopropyl-N,N,2-trimethylhexanamide, are generally less reactive than primary and secondary amides towards nucleophilic acyl substitution. This reduced reactivity stems from the electron-donating nature of the three alkyl groups on the nitrogen, which increases the electron density on the carbonyl carbon, making it less electrophilic. Nevertheless, they can undergo several fundamental transformations.

One of the most common reactions is hydrolysis , which can occur under acidic or basic conditions to yield a carboxylic acid and a secondary amine. libretexts.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org Subsequent proton transfer to the nitrogen atom makes the dialkylamine a better leaving group. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the dialkylamide anion is followed by protonation to yield the secondary amine.

Reduction of tertiary amides is another key transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding tertiary amine. libretexts.orglibretexts.org In this reaction, the carbonyl oxygen is ultimately eliminated as a leaving group. libretexts.orglibretexts.org

Transamidation , the reaction of an amide with an amine to form a new amide, is a valuable synthetic tool. While challenging for tertiary amides due to their lower reactivity, catalyzed processes have been developed to facilitate this transformation under specific conditions. chemistryviews.org

Examination of Stereoelectronic Effects and Steric Hindrance Influencing this compound Reactivity

The reactivity of this compound is significantly governed by stereoelectronic effects and steric hindrance arising from its unique structure.

Stereoelectronic effects are crucial in determining the geometry and reactivity of the amide bond. The lone pair on the nitrogen atom can delocalize into the π* orbital of the carbonyl group, resulting in a partial double bond character for the C-N bond and a planar amide linkage. acs.org However, the bulky substituents in this compound—an isopropyl group and a methyl group at the α-carbon, and two methyl groups on the nitrogen—force a deviation from this ideal planarity. This twisting of the amide bond, also known as pyramidalization of the nitrogen atom, reduces the resonance stabilization. acs.org A less stabilized ground state makes the amide more susceptible to nucleophilic attack, as less energy is required to break the C-N bond. acs.org

Steric hindrance plays a dual role. The voluminous isopropyl and trimethyl groups surrounding the carbonyl group create a sterically congested environment. youtube.com This "fat goalie" effect can significantly impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down reaction rates for nucleophilic acyl substitution. youtube.commasterorganicchemistry.com However, this same steric strain in the ground state of the molecule can also lead to an increase in reactivity. The relief of this strain upon moving to a less crowded tetrahedral intermediate can be a driving force for the reaction. Protocols for amide bond formation in sterically hindered substrates often require elevated temperatures or specific activating agents to overcome the high activation energy barrier. rsc.org

Kinetic and Thermodynamic Analyses of Chemical Transformations Involving this compound

Below is a representative data table illustrating typical kinetic and thermodynamic parameters for the acid-catalyzed hydrolysis of a sterically hindered tertiary amide at a given temperature.

| Parameter | Representative Value | Unit | Significance |

| Rate Constant (k) | 1.5 x 10⁻⁵ | L mol⁻¹ s⁻¹ | Indicates a slow reaction rate under these conditions. |

| Activation Energy (Ea) | 85 | kJ/mol | Represents the minimum energy required for the reaction to occur. A higher value signifies a greater temperature dependence. |

| Enthalpy of Activation (ΔH‡) | 82 | kJ/mol | The change in heat content in going from the reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -40 | J mol⁻¹ K⁻¹ | A negative value suggests a more ordered transition state compared to the reactants, which is common for bimolecular reactions. |

| Gibbs Free Energy of Activation (ΔG‡) | 94 | kJ/mol | The overall energy barrier for the reaction, combining enthalpic and entropic contributions. |

Note: The values in this table are illustrative for a generic sterically hindered tertiary amide and are not experimental data for this compound.

Kinetic studies of related reactive species demonstrate that thermal stability can be quantified by monitoring the decomposition of the compound over time, often expressed as a half-life (t₁/₂). nih.gov

Computational Chemistry Approaches for Elucidating Reaction Mechanisms (e.g., Density Functional Theory Studies)

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms of complex molecules like this compound. nih.govnih.govrsc.orgresearchgate.netoaji.net

DFT calculations can provide valuable insights into:

Molecular Geometry: Optimization of the ground state geometry can quantify the degree of pyramidalization at the nitrogen atom and the distortion of the amide bond due to steric strain.

Transition State Structures: The structures of transition states for reactions like hydrolysis or reduction can be located and characterized, providing a detailed picture of the reaction pathway.

Reaction Energetics: DFT allows for the calculation of activation energy barriers and reaction enthalpies, helping to predict the feasibility and kinetics of different transformations. rsc.org For instance, studies on amide formation have used DFT to determine free energy barriers, identifying the rate-determining step of the reaction. rsc.org

Stereoelectronic Effects: The electronic structure can be analyzed to understand the delocalization of the nitrogen lone pair and how it is affected by the bulky substituents.

By modeling the reaction coordinates, computational studies can map out the entire energy profile of a chemical transformation, offering a level of detail that is often difficult to obtain experimentally. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Isopropyl N,n,2 Trimethylhexanamide

High-Resolution Mass Spectrometry for Definitive Molecular Confirmation and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For 2-Isopropyl-N,N,2-trimethylhexanamide (C₁₃H₂₇NO), the theoretical exact mass of the neutral molecule is 213.2103 g/mol . In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The measured mass of this ion can then be compared to the calculated mass to confirm the elemental composition.

While a specific high-resolution mass spectrum for this compound is not widely published in available literature, the principles of its analysis are well-established. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond and losses of the isopropyl and other alkyl groups. The major fragments observed in a standard electron ionization mass spectrum would be analyzed at high resolution to confirm their elemental compositions, further corroborating the structure of the parent molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | C₁₃H₂₇NO⁺ | 213.2093 |

| [M+H]⁺ | C₁₃H₂₈NO⁺ | 214.2171 |

| [M+Na]⁺ | C₁₃H₂₇NNaO⁺ | 236.1990 |

Note: This table represents theoretical values. Experimental values would be expected to be within a few ppm of these figures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of a molecule in solution. Both ¹H and ¹³C NMR are fundamental for the structural characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the N,N-dimethyl groups, the various methyl groups, the methine proton of the isopropyl group, and the methylene (B1212753) protons of the hexanamide (B146200) chain. The chemical shifts (δ) and coupling constants (J) would be key to assigning these signals to their respective positions in the molecule. Due to the hindered rotation around the amide C-N bond, the signals for the N-methyl groups may appear as two distinct singlets at room temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the N,N-dimethyl groups, the quaternary carbon, and the various methyl and methylene carbons. The chemical shift of the carbonyl carbon is particularly characteristic, typically appearing in the range of 170-180 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |

| ¹H | N-CH₃ | 2.8 - 3.1 |

| ¹H | Isopropyl CH | 2.5 - 3.5 |

| ¹H | Aliphatic CH₂ | 1.0 - 1.7 |

| ¹H | Aliphatic CH₃ | 0.8 - 1.2 |

| ¹³C | C=O (Amide) | 170 - 180 |

| ¹³C | N-CH₃ | 35 - 45 |

| ¹³C | Quaternary C | 40 - 50 |

| ¹³C | Isopropyl CH | 25 - 35 |

| ¹³C | Aliphatic CH₂ | 20 - 40 |

| ¹³C | Aliphatic CH₃ | 10 - 25 |

Note: These are predicted ranges based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly complementary and are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups such as the carbonyl group (C=O) of the amide, which exhibits a strong absorption band. The N-H stretching vibrations are absent in this tertiary amide. The C-N stretching and various C-H bending and stretching vibrations would also be prominent in the IR spectrum. A safety data sheet for a product containing 2-Isopropyl-N,2,3-trimethylbutyramide (a synonym) indicates it is a powder/crystal, for which a solid-state FTIR spectrum could be obtained. vigon.com

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, it would be well-suited for observing the C-C backbone vibrations and the symmetric stretches of the various methyl groups in this compound. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch | Amide | 1630 - 1680 | Strong in IR |

| C-N Stretch | Amide | 1200 - 1350 | IR, Raman |

| C-H Stretch | Alkyl | 2850 - 3000 | IR, Raman |

| C-H Bend | Methyl/Methylene | 1350 - 1470 | IR, Raman |

Note: These are general ranges for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Identification of Synthetic By-products (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from any impurities or synthetic by-products, thereby allowing for its purity to be assessed. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques also enable the identification of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to analysis by GC-MS. This technique is widely used for the quantification of this cooling agent in various products, such as e-liquids. nih.gov For purity assessment, a high-resolution capillary column would be used to separate any volatile impurities from the main compound. The subsequent mass spectral analysis would then aid in the identification of these impurities. A study on the analysis of related cooling agents developed a GC-MS method with a 20-minute run time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. It can be used to analyze this compound and is particularly useful for identifying non-volatile synthetic by-products that may not be amenable to GC analysis. An LC-MS method for the analysis of WS-23 and other cooling agents has been developed with a short 6-minute run time, demonstrating its efficiency. researchgate.net The identification of process-related impurities is a critical aspect of drug development and the manufacturing of commercial chemicals, and LC-MS plays a key role in this process.

The synthesis of this compound can potentially lead to the formation of by-products through side reactions or from impurities in the starting materials. Common synthetic routes could result in incompletely reacted starting materials or by-products from alternative reaction pathways. Both GC-MS and LC-MS are crucial for the detection and identification of such impurities, ensuring the quality and purity of the final product.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Column Type | Typical Mobile/Carrier Phase | Detection | Application |

| GC-MS | Capillary (e.g., DB-5 type) | Helium | Mass Spectrometry | Purity assessment, quantification, volatile impurity identification |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with modifiers | Mass Spectrometry | Purity assessment, non-volatile by-product identification, quantification |

Applications of 2 Isopropyl N,n,2 Trimethylhexanamide in Advanced Chemical Technologies

Role as a Specialized Solvent or Reaction Medium in Organic Synthesis

There is no specific information available in scientific literature to detail the role of 2-Isopropyl-N,N,2-trimethylhexanamide as a specialized solvent or reaction medium in organic synthesis.

Utility in the Development of Polymeric Materials and Synthetic Fibers

Information regarding the utility of this compound in the development of polymeric materials and synthetic fibers is not present in the available research.

Intermediate in the Synthesis of Complex Organic Molecules for Pharmaceutical and Agrochemical Industries

While it is plausible that this compound could serve as a synthetic intermediate, no specific examples or research studies have been found that document its use in the synthesis of pharmaceutical or agrochemical molecules.

Functional Additive in Formulation Chemistry

No specific data is available to confirm the role of this compound as a functional additive in formulation chemistry.

Solubility Enhancement and Stabilizing Agent

There are no research findings that describe the application of this compound for solubility enhancement or as a stabilizing agent in formulations.

Surfactant Properties in Agrochemical Formulations

There is no evidence in the available literature to suggest that this compound possesses or is utilized for surfactant properties in agrochemical formulations.

Future Research Directions and Emerging Paradigms for 2 Isopropyl N,n,2 Trimethylhexanamide

Development of Novel Derivatization Strategies for Tailored Chemical Functionality

The core structure of 2-Isopropyl-N,N,2-trimethylhexanamide offers several sites for chemical modification to create derivatives with tailored functionalities. Future research could focus on late-stage functionalization, a strategy that allows for the modification of a common molecular intermediate to rapidly generate a library of new chemical entities. nih.gov This approach is more efficient than de novo synthesis for each new compound. nih.gov

Potential derivatization strategies could include:

Modification of the Isopropyl Group: Introducing functional groups onto the isopropyl moiety could significantly alter the molecule's steric and electronic properties.

Substitution on the Hexanamide (B146200) Backbone: The aliphatic chain of the hexanamide could be a target for introducing unsaturation or other functional groups, potentially influencing its physical properties like melting point and solubility.

Alteration of the N,N-dimethyl Group: Replacing the methyl groups on the nitrogen atom with other alkyl or functionalized groups could modulate the compound's polarity and reactivity.

Research in this area would involve exploring various synthetic methodologies to achieve selective derivatization. The goal would be to create a portfolio of this compound analogs with a range of chemical and physical properties suitable for diverse applications.

| Potential Derivatization Site | Example Modification | Potential Impact on Functionality |

| Isopropyl Group | Hydroxylation, Halogenation | Altered polarity, increased reactivity |

| Hexanamide Backbone | Introduction of a double bond | Modified rigidity and electronic properties |

| N,N-dimethyl Group | Replacement with longer alkyl chains | Increased lipophilicity |

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The synthesis of this compound and its derivatives could be significantly enhanced by adopting modern synthesis technologies such as flow chemistry and automated platforms. These technologies offer advantages in terms of reaction control, scalability, and safety.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of exothermic reactions. An example of a complex molecule synthesized using a continuous-flow process is prexasertib (B560075), where the last three steps of a seven-step synthesis were performed in flow to enable kilogram-scale production. nih.gov

Automated synthesis platforms, often integrated with flow chemistry systems, can enable the rapid synthesis and screening of a large number of derivatives. nih.gov By computerizing the synthesis process, researchers can systematically explore a wide chemical space to identify molecules with desired properties. nih.gov The development of a computerized continuous-flow reactor for the synthesis of this compound would be a significant step towards its efficient production and derivatization. nih.gov

| Technology | Potential Advantage for this compound Synthesis | Illustrative Example from Other Research |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Kilogram-scale synthesis of prexasertib. nih.gov |

| Automated Platforms | Rapid synthesis of derivatives, high-throughput screening | Automated synthesis of prexasertib and its derivatives. nih.gov |

Exploration of Supramolecular Interactions and Self-Assembly Properties

The structure of this compound, with its amide group capable of hydrogen bonding and its lipophilic alkyl groups, suggests a propensity for engaging in supramolecular interactions and self-assembly. ontosight.ai Research into these properties could unlock novel applications in materials science and formulation.

A key area of exploration would be the formation of host-guest inclusion complexes. For instance, research on the similar compound 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) has shown that it can form inclusion complexes with acyclic cucurbit[n]urils. researchgate.net This encapsulation led to a significant increase in the water solubility and thermal stability of WS-23. researchgate.net Similar studies with this compound and various host molecules like cyclodextrins or calixarenes could be undertaken to modulate its physical properties.

The self-assembly of this compound in different solvents could also be investigated. Depending on the conditions, it might form micelles, vesicles, or other ordered structures. Understanding and controlling these self-assembly processes could lead to the development of new structured fluids or soft materials.

| Supramolecular Phenomenon | Potential Application for this compound | Relevant Finding for a Similar Compound (WS-23) |

| Host-Guest Encapsulation | Improved solubility, controlled release | Formation of inclusion complexes with cucurbit[n]urils enhances solubility and thermal stability. researchgate.net |

| Self-Assembly | Formation of novel soft materials, structured fluids | Not yet studied for this compound. |

Advanced Computational Design and Optimization for Targeted Chemical Applications

Computational chemistry offers powerful tools for the rational design and optimization of molecules for specific applications, potentially accelerating the discovery of novel derivatives of this compound. By using computational methods, the properties and potential activities of new derivatives can be predicted before their actual synthesis, saving time and resources.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be employed. For example, in the design of new leishmaniasis inhibitors, 3D-QSAR modeling and molecular docking were used to design and evaluate novel diarylidene cyclohexanone (B45756) analogs. nih.gov A similar approach could be applied to a library of virtual this compound derivatives to predict their binding affinity to a specific biological target or their suitability for a particular chemical application.

Molecular dynamics (MD) simulations could also be used to study the conformational dynamics of this compound and its derivatives, as well as their interactions with other molecules or surfaces. This could provide insights into their mechanism of action in various applications. The stability of protein-ligand complexes has been confirmed using MD simulations in other studies. nih.gov

| Computational Method | Application to this compound Research | Example of Application in Other Research |

| 3D-QSAR Modeling | Predicting the activity of virtual derivatives | Designing new leishmaniasis inhibitors. nih.gov |

| Molecular Docking | Evaluating the binding of derivatives to a target | Assessing the binding of diarylidene cyclohexanone analogs to pyridoxal (B1214274) kinase. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions | Confirming the stability of protein-ligand complexes. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Isopropyl-N,N,2-trimethylhexanamide to ensure high purity and yield?

The synthesis typically involves nucleophilic acyl substitution or condensation reactions between isopropylamine derivatives and activated carboxylic acid derivatives. For example, reacting 2-isopropyl-2-methylhexanoyl chloride with dimethylamine under controlled anhydrous conditions can yield the target compound. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to remove unreacted amines or acyl halides . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should confirm structural integrity, with gas chromatography (GC) monitoring purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound for reproducibility?

Key techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and confirm the absence of stereoisomers.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (171.28 g/mol) and fragmentation patterns.

- Polarimetry : To assess optical activity if stereocenters are present (though the compound’s symmetry may preclude this).

- Thermogravimetric analysis (TGA) : To evaluate thermal stability, as decomposition temperatures inform safe handling protocols .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound is classified as an irritant (Xi) under GHS, requiring:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Sealed containers in dry, room-temperature environments to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Conduct accelerated aging studies by exposing the compound to:

- Acidic/basic hydrolysis : Reflux in HCl/NaOH solutions (0.1–1 M) at 60°C. Monitor via HPLC for degradation products like 2-isopropylhexanoic acid and trimethylamine.

- Thermal stress : Heat at 100°C for 24 hours under inert (N) and oxidative (O) atmospheres. TGA-DSC coupled with GC-MS can identify volatile byproducts .

Q. What analytical methods resolve contradictions in reported purity vs. bioactivity data for this compound?

- Impurity profiling : Use HPLC with charged aerosol detection (CAD) or evaporative light scattering (ELS) to quantify trace impurities (<0.1%) that may interfere with bioassays.

- Bioactivity validation : Compare batches with varying purity in cell-based assays (e.g., cytotoxicity or surfactant efficacy tests) to isolate impurity-driven effects .

Q. What mechanistic insights explain its role in surfactant formulations, and how can interactions with co-solvents be modeled?

- Surface tension measurements : Use a tensiometer to study concentration-dependent micelle formation.

- Molecular dynamics (MD) simulations : Model interactions with common solvents (e.g., ethanol, water) to predict solubility and aggregation behavior.

- Phase diagrams : Construct ternary diagrams with water/oil phases to optimize emulsion stability .

Q. How can isotopic labeling (e.g., , ) clarify metabolic or environmental fate pathways?

- Synthesis of labeled analogs : Introduce at the carbonyl group via -enriched acyl chlorides.

- Tracer studies : Use LC-MS/MS to track degradation in environmental samples (soil/water) or metabolic pathways in vitro .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for research applications?

- Process Analytical Technology (PAT) : Implement inline IR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) to minimize variability .

Data Contradictions and Validation

- Discrepancies in boiling point data : notes "no data available," while older literature may cite estimated values. Validate via dynamic vapor pressure measurements or computational methods (e.g., COSMO-RS) .

- Conflicting bioactivity reports : Replicate assays under standardized conditions (e.g., fixed pH, ionic strength) and cross-validate with orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.